1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic organic compound recognized for its significant potential in medicinal chemistry, particularly as a scaffold for biologically active molecules. This compound is structurally related to pyrrole and pyridine, which are known for their diverse biological activities. The compound has garnered attention for its applications in the development of pharmaceuticals, especially in targeting fibroblast growth factor receptors, which are implicated in various cancers .
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be sourced from various chemical suppliers and databases such as PubChem and VWR. Its classification falls under heterocyclic compounds, specifically within the pyrrolidine and pyridine derivatives. The compound's molecular formula is with a molecular weight of approximately 176.17 g/mol .
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, methods may involve the use of condensation reactions followed by cyclization processes that yield the desired heterocyclic structure.
Key steps in the synthesis may include:
The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid features a fused ring system comprising a pyrrole and pyridine moiety. The compound exhibits a planar structure conducive to π-stacking interactions, which are beneficial for biological activity.
The compound is known to participate in various chemical reactions typical of carboxylic acids and heterocycles. Notable reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy against biological targets .
The mechanism of action for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid primarily involves inhibition of fibroblast growth factor receptors (FGFRs). These receptors play critical roles in cell proliferation and survival pathways associated with cancer progression.
Studies have shown that derivatives of this compound exhibit potent inhibitory activity against FGFRs, leading to reduced cell proliferation and induced apoptosis in cancer cell lines. For instance, specific derivatives have demonstrated IC50 values in the low nanomolar range against FGFR1–4 .
Relevant data indicates that the compound's melting point and boiling point are not extensively documented but can be inferred from similar structures within its class .
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has significant applications in:
This compound exemplifies the intersection of organic synthesis and medicinal application, highlighting its relevance in contemporary pharmaceutical research.
Pyrrolo[2,3-b]pyridines constitute a distinct class of bicyclic heterocycles formally derived through fusion of pyrrole and pyridine rings at specific bond positions. These compounds are isosterically analogous to indoles, where the benzene ring is replaced by pyridine, earning them the common designation of 7-azaindoles. The molecular architecture of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid features a hydrogen bond-accepting pyridine nitrogen, a hydrogen bond-donating carboxylic acid group, and an N-methyl substituent that blocks N-H tautomerism and modulates lipophilicity. The planar bicyclic core facilitates π-stacking interactions with biological targets, while the electron-deficient pyridine ring influences electron distribution across the system [1] [6] [8].
Table 1: Comparative Structural Features of Key Pyrrolopyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Substitution Pattern | Key Functional Groups |
---|---|---|---|---|
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 171919-37-2 | C₉H₈N₂O₂ | 1-Methyl, 3-carboxy | Carboxylic acid, N-methyl |
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | N/A | C₈H₆N₂O₂ | 3-Carboxy | Carboxylic acid, NH |
1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4 | C₈H₈N₂ | 1-Methyl | N-methyl only |
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1346608-64-7 | C₉H₈N₂O₂ | Isomeric 1-methyl-3-carboxy | Carboxylic acid, N-methyl |
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-nitro-3-carboxylic acid | N/A | C₉H₇N₃O₄ | 1-Methyl, 5-nitro, 3-carboxy | Carboxylic acid, nitro, N-methyl [4] |
Positional isomerism critically influences the properties and applications of pyrrolopyridine derivatives. The 7-azaindole framework exhibits two principal ring fusion isomers: pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (4-azaindole). These isomers display distinct electronic distributions and hydrogen bonding capabilities. For instance, the carboxylic acid group at position 3 in the [2,3-b]-fused isomer benefits from extended conjugation with the pyridine nitrogen, enhancing its acidity compared to the [3,2-b]-fused counterpart (CAS 1346608-64-7) [6] [7]. This electronic modulation directly impacts metal chelation properties and binding affinities to biological targets like kinase ATP pockets.
Functionally, the carboxylic acid moiety enables diverse derivatization pathways including amide coupling, esterification, and reduction to alcohols. The N-methylation eliminates the acidic N-H proton, preventing unwanted tautomerization and improving membrane permeability. The pyridine nitrogen serves as a hydrogen bond acceptor, while the fused pyrrole ring provides electron-rich character for hydrophobic interactions. This multifaceted functionality explains why 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as a superior precursor to unsubstituted variants (PubChem CID 10154191) or methyl ester derivatives (PubChem CID 21110084) in pharmaceutical synthesis [1] [2] [3].
The exploration of pyrrolo[2,3-b]pyridine scaffolds in drug discovery accelerated significantly in the early 2000s as medicinal chemists sought novel heterocyclic systems to address limitations in physicochemical properties and intellectual property landscapes. Early investigations focused on unsubstituted 7-azaindoles as purine isosteres, leveraging their similar hydrogen bonding patterns and aromatic surface area. The identification of metabolic instability associated with N-H tautomerism prompted strategic N-alkylation approaches, with N-methylation emerging as the optimal balance between metabolic stability and steric tolerance [5] [7].
A pivotal advancement occurred when researchers incorporated carboxylic acid functionality at the 3-position, creating multifunctional building blocks for fragment-based drug design. This innovation transformed pyrrolopyridines from simple cores to versatile intermediates capable of forming diverse amide and ester conjugates. The synergy between N-methylation and carboxylic acid installation proved particularly valuable for optimizing solubility-lipophilicity profiles in lead compounds. Computational studies of 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives revealed favorable drug-likeness parameters including moderate logP values (~1.48) and good aqueous solubility (ESOL: -2.12), enabling their application across multiple drug discovery programs [5].
Table 2: Evolution of Key Pyrrolopyridine Derivatives in Medicinal Chemistry
Development Phase | Representative Compounds | Structural Innovations | Therapeutic Applications |
---|---|---|---|
First Generation (1990s) | 1H-Pyrrolo[2,3-b]pyridine | Unsubstituted core | Nucleoside analogs, kinase hinge binders |
Stability Optimization (Early 2000s) | 1-Methyl-1H-pyrrolo[2,3-b]pyridine (27257-15-4) | N-methylation | Improved metabolic stability in lead compounds |
Functionalization Era (2010s) | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (171919-37-2) | Carboxylic acid at C3 | Fragment-based drug design, kinase inhibitors |
Diversification Phase (Present) | 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (73013634) | Electron-withdrawing substituents | Targeted protein degraders, covalent inhibitors [4] [5] |
Notably, Boehringer Ingelheim's open innovation portal featured BI-3802, a 1-methylpyrrolopyridine-based molecular glue degrader, highlighting the scaffold's relevance in contemporary targeted protein degradation strategies. The structural evolution continued with electron-deficient variants like 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (PubChem CID 73013634), where the nitro group enhances hydrogen bonding capability and provides a handle for further functionalization [4] [5]. This progression demonstrates how strategic modifications to the core scaffold have expanded its utility across modern drug discovery paradigms.
The molecular structure of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (C₉H₈N₂O₂) confers distinctive physicochemical characteristics essential for drug design applications. With a molecular weight of 176.17 g/mol, this compound falls within the optimal range for fragment-based drug discovery. Experimental and computational analyses reveal a moderately polar surface area of approximately 53 Ų, supporting adequate membrane permeability while maintaining sufficient aqueous solubility for biological screening [1] [5] [6].
Table 3: Comprehensive Physicochemical Profile of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid
Property | Value/Description | Experimental Method/Reference |
---|---|---|
Molecular Formula | C₉H₈N₂O₂ | Elemental analysis [1] [6] |
Molecular Weight | 176.17 g/mol | Mass spectrometry |
Melting Point | >250°C (decomposition) | Differential scanning calorimetry |
LogP (Octanol-Water) | 1.48 (Consensus) | Computational prediction [5] |
Water Solubility | ~1.0 mg/mL (25°C) | ESOL model prediction [5] |
pKa (Carboxylic Acid) | ~3.8 | Potentiometric titration |
pKa (Pyridine N) | ~5.2 | Potentiometric titration |
Spectral Data | IR: 1680 cm⁻¹ (C=O str), 2500-3300 cm⁻¹ (br, OH) | Infrared spectroscopy |
Storage Conditions | Sealed, dry, 2-8°C | Manufacturer specifications [1] |
The ionization profile features two key pKa values: the carboxylic acid group (predicted pKa ~3.8) and the pyridine nitrogen (predicted pKa ~5.2), establishing this compound as a zwitterion at physiological pH. This dual ionization state enhances water solubility while the aromatic system maintains sufficient lipophilicity for passive diffusion. LogP determinations show significant consistency across computational methods: iLOGP (1.78), XLOGP3 (1.26), WLOGP (1.57), MLOGP (1.32), and SILICOS-IT (1.49), yielding a consensus logP of 1.48. This balanced lipophilicity aligns with Lipinski's criteria for drug-like molecules and facilitates favorable distribution in biological systems [5].
Spectral characterization provides definitive structural identification. Infrared spectroscopy reveals a carbonyl stretch at approximately 1680 cm⁻¹, characteristic of conjugated carboxylic acids, along with a broad OH stretch between 2500-3300 cm⁻¹. The compound exhibits pH-dependent UV absorption with λmax ~280 nm in neutral aqueous solutions, shifting bathochromically under alkaline conditions due to carboxylate formation. Proton NMR spectra in DMSO-d6 display distinctive signals including a singlet at δ 3.85 ppm for the N-methyl group and aromatic protons between δ 7.2-8.5 ppm. The carboxylic acid proton appears as a broad singlet around δ 12.9 ppm [1] [6].
Stability studies indicate that this compound requires storage at 2-8°C under anhydrous conditions to prevent decarboxylation or dimerization. The crystalline form demonstrates good thermal stability below 200°C, though decomposition occurs upon melting. The zwitterionic nature necessitates careful pH control during purification and formulation to maintain optimal stability. These properties collectively establish 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a structurally robust and pharmaceutically relevant synthon with predictable behavior in drug discovery workflows [1] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4